molecular formula C9H10F2N6S B10902832 5-(difluoromethyl)-4-{[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

5-(difluoromethyl)-4-{[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B10902832
M. Wt: 272.28 g/mol
InChI Key: QPJVZZARJLMWGV-YIXHJXPBSA-N
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Description

5-(DIFLUOROMETHYL)-4-{[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a difluoromethyl group, a pyrazole ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(DIFLUOROMETHYL)-4-{[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Triazole Ring: The triazole ring is typically formed via a cyclization reaction involving an azide and an alkyne.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Final Coupling and Sulfide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the difluoromethyl group, potentially leading to the formation of a monofluoromethyl or methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group and the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Monofluoromethyl or methyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Agrochemicals: The compound could be used as a pesticide or herbicide due to its potential biological activity.

    Materials Science: The compound’s unique electronic properties could make it useful in the development of new materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of 5-(DIFLUOROMETHYL)-4-{[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is not well understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The difluoromethyl group and the triazole ring are likely to play key roles in these interactions, potentially through hydrogen bonding, hydrophobic interactions, or covalent bonding.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethanesulfonic acid
  • 3-[(5-Difluoromethoxy-1-methyl-3-trifluoromethylpyrazol-4-yl)methylthio]-4,5-dihydro-5,5-dimethyl-1,2-isoxazole

Uniqueness

5-(DIFLUOROMETHYL)-4-{[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the presence of both a difluoromethyl group and a triazole ring, which are not commonly found together in similar compounds. This unique combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C9H10F2N6S

Molecular Weight

272.28 g/mol

IUPAC Name

3-(difluoromethyl)-4-[(E)-(1-ethylpyrazol-4-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C9H10F2N6S/c1-2-16-5-6(3-12-16)4-13-17-8(7(10)11)14-15-9(17)18/h3-5,7H,2H2,1H3,(H,15,18)/b13-4+

InChI Key

QPJVZZARJLMWGV-YIXHJXPBSA-N

Isomeric SMILES

CCN1C=C(C=N1)/C=N/N2C(=NNC2=S)C(F)F

Canonical SMILES

CCN1C=C(C=N1)C=NN2C(=NNC2=S)C(F)F

Origin of Product

United States

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